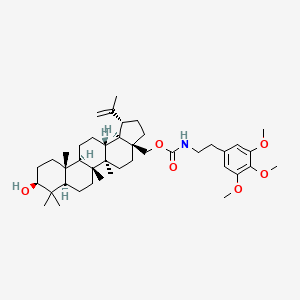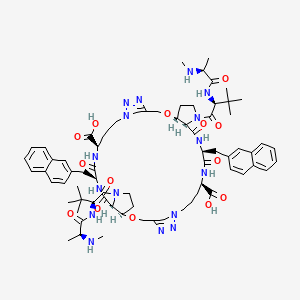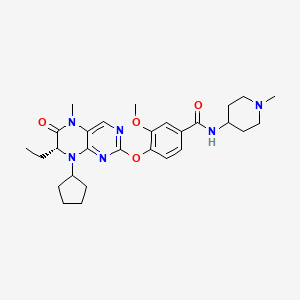
Guanfacine-13C,d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanfacine-13C,d5 (hydrochloride) is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Guanfacine hydrochloride, which is an orally active noradrenergic α2A agonist. Guanfacine hydrochloride is known for its high selectivity for the α2A receptor subtype and is used in the treatment of various cognitive disorders, including attention deficit hyperactivity disorder (ADHD) and Tourette’s syndrome .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Guanfacine hydrochloride involves several steps. One method starts with 2,6-dichlorobenzene acetic acid and methanol, which undergo an esterification reaction catalyzed by concentrated sulfuric acid to form 2,6-dichlorobenzene methyl acetate. This intermediate is then reacted with guanidine hydrochloride in the presence of industrial-grade sodium ethoxide-ethanol solution to yield Guanfacine. Finally, Guanfacine is dissolved in absolute ethyl alcohol and reacted with hydrogen chloride ethanol solution to obtain Guanfacine hydrochloride .
Industrial Production Methods
Industrial production methods for Guanfacine hydrochloride focus on optimizing yield and purity while minimizing environmental impact. The process typically involves catalyzing and condensing reactions, ammonolysis, and purification steps. The reaction conditions are designed to be gentle and energy-efficient, reducing total reaction time and energy consumption .
化学反应分析
Types of Reactions
Guanfacine-13C,d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Guanfacine-13C,d5 (hydrochloride) may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学研究应用
Guanfacine-13C,d5 (hydrochloride) is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Its applications include:
Chemistry: Used in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in studies of receptor binding and signal transduction pathways.
Medicine: Investigated for its effects on cognitive disorders, particularly ADHD and Tourette’s syndrome.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用机制
Guanfacine-13C,d5 (hydrochloride) exerts its effects by acting as a selective α2A adrenergic receptor agonist. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to decreased peripheral vascular resistance and heart rate. In the prefrontal cortex, it strengthens network connectivity by inhibiting cAMP-PKA-K+ channel signaling, enhancing neuronal firing, and improving cognitive functions .
相似化合物的比较
Similar Compounds
Clonidine: Another α2 adrenergic receptor agonist used for similar therapeutic purposes.
Dexmedetomidine: A more selective α2 adrenergic receptor agonist with sedative and analgesic properties.
Methyldopa: An α2 adrenergic receptor agonist used primarily for hypertension.
Uniqueness
Guanfacine-13C,d5 (hydrochloride) is unique due to its labeled isotopes, which provide distinct advantages in research applications. Its high selectivity for the α2A receptor subtype also distinguishes it from other similar compounds, making it particularly effective in treating cognitive disorders .
属性
分子式 |
C9H10Cl3N3O |
|---|---|
分子量 |
288.6 g/mol |
IUPAC 名称 |
2,2-dideuterio-N-(diamino(113C)methylidene)-2-(2,6-dichloro-3,4,5-trideuteriophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i1D,2D,3D,4D2,9+1; |
InChI 键 |
DGFYECXYGUIODH-CXUAHUAISA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C([2H])([2H])C(=O)N=[13C](N)N)Cl)[2H].Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)





![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)

